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molecular formula C7H4ClIO2 B077137 5-Chloro-2-iodobenzoic acid CAS No. 13421-00-6

5-Chloro-2-iodobenzoic acid

Cat. No. B077137
M. Wt: 282.46 g/mol
InChI Key: NRPQWTVTBCRPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174977B2

Procedure details

To a solution of 5-chloro-2-iodobenzoic acid (3.0 g, 10.6 mmol) in toluene (150 mL), SOCl2 (7.75 mL, 106 mmol) was added and the mixture was heated at 100° C. for 3 hours. The solvent was concentrated in vacuum and the residue was co-evaporated from toluene twice to give the title compound as a grey solid. Yield (3.2 g, 100%)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
7.75 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].O=S(Cl)[Cl:14]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7]([Cl:14])=[O:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)I
Name
Quantity
7.75 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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